molecular formula C9H11NO3 B573142 L-4-Hydroxyphenyl-d4-alanine-d1 CAS No. 1226919-57-8

L-4-Hydroxyphenyl-d4-alanine-d1

Cat. No.: B573142
CAS No.: 1226919-57-8
M. Wt: 186.222
InChI Key: OUYCCCASQSFEME-DINGIVGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-4-Hydroxyphenyl-d4-alanine-d1: is a synthetic amino acid that is commonly used in medical research. It is a stable isotope-labeled compound, often utilized as a tracer in metabolic studies and as a reference standard in analytical chemistry. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-d4-alanine-d1 involves the incorporation of deuterium atoms into the phenyl and alanine moieties. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: L-4-Hydroxyphenyl-d4-alanine-d1 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

L-4-Hydroxyphenyl-d4-alanine-d1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.

    Medicine: Utilized in medical research to investigate the metabolism of amino acids and their role in various diseases.

    Industry: Applied in the production of stable isotope-labeled compounds for use in research and development.

Mechanism of Action

The mechanism of action of L-4-Hydroxyphenyl-d4-alanine-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The compound is metabolized similarly to its non-deuterated counterpart, allowing researchers to study the dynamics of amino acid metabolism. The molecular targets and pathways involved include the dopamine synthesis pathway, where it is converted to dopamine through enzymatic reactions .

Comparison with Similar Compounds

    L-3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

    L-Phenylalanine: An essential amino acid involved in the biosynthesis of proteins.

    L-Tyrosine: A precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Uniqueness: L-4-Hydroxyphenyl-d4-alanine-d1 is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed dynamics of amino acid metabolism is crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-4-Hydroxyphenyl-d4-alanine-d1 involves the protection of the carboxylic acid group, followed by the introduction of deuterium and the hydroxyl group. The final step involves the removal of the protecting group to yield the target compound.", "Starting Materials": [ "L-phenylalanine-d5", "4-nitrophenol", "Thionyl chloride", "Sodium borohydride", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group of L-phenylalanine-d5 with thionyl chloride to yield the corresponding acid chloride.", "Reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride.", "Introduction of deuterium at the alpha position of the acid chloride using deuterium oxide and catalytic hydrochloric acid.", "Coupling of the deuterated acid chloride with 4-aminophenol to yield the protected intermediate.", "Introduction of the hydroxyl group by treatment with sodium hydroxide and sodium bicarbonate.", "Removal of the protecting group with methanol and diethyl ether to yield the final product, L-4-Hydroxyphenyl-d4-alanine-d1." ] }

CAS No.

1226919-57-8

Molecular Formula

C9H11NO3

Molecular Weight

186.222

IUPAC Name

(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D

InChI Key

OUYCCCASQSFEME-DINGIVGRSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

L-4-Hydroxyphenyl-d4-alanine-d1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.